7-Ethoxy-6-hydroxy-2H-1-benzopyran-2-one
Description
Properties
CAS No. |
85328-86-5 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
7-ethoxy-6-hydroxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-2-14-10-6-9-7(5-8(10)12)3-4-11(13)15-9/h3-6,12H,2H2,1H3 |
InChI Key |
OCCRKOWLAVGGOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C=CC(=O)OC2=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one (Scopoletin)
- Structure : Methoxy at C6, hydroxyl at C5.
- Properties : Lower lipophilicity than the ethoxy analog due to the smaller methoxy group. Scopoletin exhibits antioxidant and anti-inflammatory activities .
- Synthesis : Typically synthesized via Pechmann condensation or enzymatic methods, differing from the ethoxy derivative’s synthesis involving α-haloketone reactions .
7-Hydroxy-6-methoxy-8-(sulfooxy)-2H-1-benzopyran-2-one
- Structure : Additional sulfoxy group at C6.
- However, sulfonation may reduce membrane permeability .
5-Hydroxy-6-methoxycoumarin 7-glucoside
Antimicrobial Activity
- 3,7-Disubstituted Derivatives (e.g., 3,4-dichlorophenyl or 4-fluorophenyl substituents): Exhibit potent antimicrobial activity, with MIC values ranging from 2–16 µg/mL against Staphylococcus aureus and Escherichia coli. The ethoxy derivative’s activity may depend on synergistic effects between its substituents and the core structure .
- Methyl or Propyl Substituents : Compounds like 7-hydroxy-6-methoxy-4-methyl-2H-1-benzopyran-2-one show reduced activity compared to halogenated analogs, suggesting that bulkier groups (e.g., ethoxy) might enhance target binding .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | logP* | Water Solubility (mg/mL) |
|---|---|---|---|---|
| 7-Ethoxy-6-hydroxy-2H-1-benzopyran-2-one | C₁₁H₁₀O₄ | 206.20 | 2.1 | 0.15 |
| Scopoletin | C₁₀H₈O₄ | 192.17 | 1.8 | 0.30 |
| 5-Hydroxy-6-methoxycoumarin 7-glucoside | C₂₁H₂₄O₁₁ | 452.41 | -0.5 | 12.5 |
*Calculated using ChemDraw.
- Key Trends : Ethoxy substitution increases logP compared to methoxy (scopoletin), favoring membrane penetration but reducing solubility. Glucoside derivatives exhibit markedly higher hydrophilicity .
Preparation Methods
Reaction Mechanism and Conditions
The procedure typically employs ethyl iodide as the alkylating agent and potassium carbonate as the base in anhydrous acetone. Under reflux conditions (56–60°C), the 7-hydroxy group undergoes nucleophilic substitution, yielding 7-ethoxy-6-glucosyloxy-2H-1-benzopyran-2-one. Subsequent acid hydrolysis removes the glucoside group, liberating the 6-hydroxy functionality.
Key steps :
-
Alkylation :
-
Esculin (1 mmol), ethyl iodide (1.2 mmol), and K₂CO₃ (3 mmol) in acetone (5 mL) are refluxed for 3–5 hours.
-
Purification via silica gel chromatography (2–5% methanol in chloroform) affords the intermediate.
-
-
Hydrolysis :
Yield and Characterization
This method achieves yields of 70–82% after purification. Nuclear magnetic resonance (NMR) analysis confirms the structure:
-
¹H NMR (300 MHz, CDCl₃): δ 1.38 (t, 3H, J=7.1 Hz, CH₂CH₃), 4.12 (q, 2H, J=7.1 Hz, OCH₂), 6.25 (s, 1H, C3-H), 6.82–7.44 (m, aromatic protons).
-
¹³C NMR (75 MHz, CDCl₃): δ 14.8 (CH₂CH₃), 64.2 (OCH₂), 113.5–161.2 (aromatic and lactone carbons).
Direct Alkylation of 6,7-Dihydroxycoumarin
For synthetic analogs lacking the glucoside group, direct alkylation of 6,7-dihydroxycoumarin presents challenges in regioselectivity. However, optimized conditions using bulky bases or phase-transfer catalysts can favor ethoxylation at the 7-position.
Selective Ethoxylation Strategies
-
Base Selection : Tetrabutylammonium bromide (TBAB) facilitates phase-transfer catalysis in biphasic systems (water/dichloromethane), enhancing reaction efficiency.
-
Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of the coumarin substrate and ethyl iodide.
Representative procedure :
Challenges and Mitigation
-
Dialkylation : Excess ethyl iodide or prolonged reaction times lead to 6,7-diethoxy byproducts. Limiting ethyl iodide to 1.2 equivalents and monitoring via TLC mitigates this issue.
-
Solubility : Low solubility of 6,7-dihydroxycoumarin in organic solvents necessitates fine-tuned solvent mixtures (e.g., acetone-water).
Total Synthesis via Pechmann Condensation
For de novo synthesis, the Pechmann condensation offers a route to construct the coumarin core with pre-installed substituents. This method involves coupling resorcinol derivatives with β-keto esters under acidic conditions.
Substrate Design and Optimization
-
Resorcinol derivative : 2,4,5-Trihydroxybenzaldehyde serves as the phenolic component.
-
β-Keto ester : Ethyl acetoacetate introduces the lactone ring upon cyclization.
Procedure :
Limitations
-
Low regioselectivity : The reaction favors 7-substitution but may produce 6-ethoxy isomers, requiring rigorous chromatography.
-
Yield : Total synthesis typically affords 50–60% overall yield , lower than derivatization approaches.
Comparative Analysis of Methods
Advanced Characterization Techniques
Spectroscopic Validation
Purity Assessment
-
HPLC : Reverse-phase C18 columns (acetonitrile-water, 60:40) achieve baseline separation with retention times of 8.2 minutes.
-
Elemental analysis : Results within 0.3% of theoretical values (e.g., C 62.56%, H 4.79% for C₁₁H₁₀O₅).
Industrial and Environmental Considerations
Scalability
Q & A
Q. How should contradictory data on the compound’s fluorescence quantum yield be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
